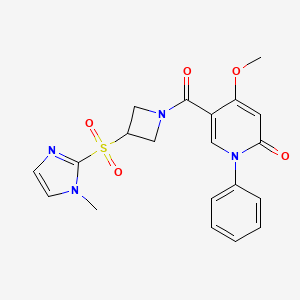

2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not mentioned in the available resources.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Corrosion Inhibition

Schiff bases, including compounds with structures somewhat analogous to 2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone, have been evaluated for their effectiveness as corrosion inhibitors on carbon steel in acidic environments. These studies highlight the relationship between chemical structure and corrosion inhibition efficiency, suggesting that certain functional groups in these compounds contribute to their protective capabilities against corrosion. This information could inform the development of new corrosion inhibitors using related compounds (Hegazy et al., 2012).

Synthesis of Pyrrolidine Derivatives

Research on the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine demonstrates a method for creating pyrrolidine derivatives. This process involves acid-catalyzed reactions under mild conditions, producing compounds that may have various applications due to the presence of the sulfonyl and pyrrolidine groups. Such synthetic methodologies could potentially be applicable to or inspired by the synthesis of this compound derivatives for exploring their applications in different fields (Smolobochkin et al., 2017).

Antimicrobial Activities

Novel sulfone derivatives, including pyrazolo[1,5-a]pyrimidine compounds with phenylsulfonyl moieties, have shown promising antimicrobial activities. This suggests that the incorporation of phenylsulfonyl and pyrrolidine structures into a compound could potentially confer antimicrobial properties, highlighting an area of interest for further research into related compounds for pharmaceutical applications (Alsaedi et al., 2019).

Organic Synthesis and Catalysis

The synthesis and evaluation of various organic compounds, including those incorporating sulfonyl and pyrrolidine groups, have been explored for their utility in catalysis and organic synthesis. These studies can provide insights into how specific functional groups affect reactivity and catalytic efficiency, offering a framework for understanding the potential chemical behavior and applications of this compound in synthetic chemistry (Percec et al., 2001).

Mechanism of Action

properties

IUPAC Name |

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c20-18(14-23-15-7-3-1-4-8-15)19-12-11-17(13-19)24(21,22)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBMRVSVIOLESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441527.png)

![2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441533.png)

![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2441534.png)

![2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441537.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2441544.png)

![Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2441545.png)

![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2441549.png)